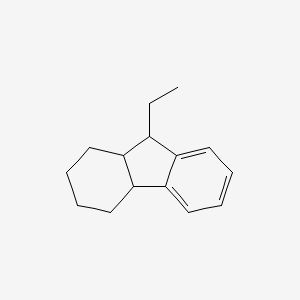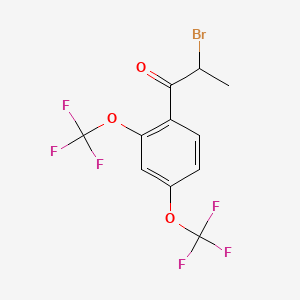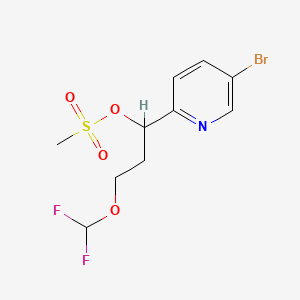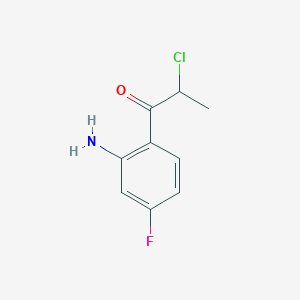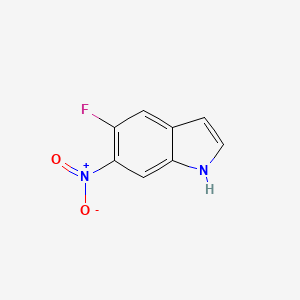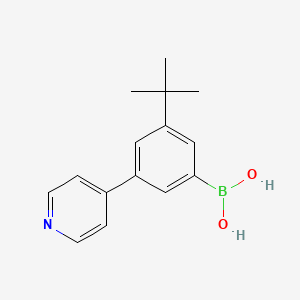
(3-(tert-Butyl)-5-(pyridin-4-yl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(tert-Butyl)-5-(pyridin-4-yl)phenyl)boronic acid is a boronic acid derivative that has garnered attention in the field of organic chemistry due to its unique structure and reactivity. Boronic acids are known for their versatility in forming carbon-carbon bonds, making them valuable intermediates in various chemical syntheses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-(tert-Butyl)-5-(pyridin-4-yl)phenyl)boronic acid typically involves the reaction of the corresponding aryl halide with a boronic ester or boronic acid under palladium-catalyzed conditions. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses a palladium catalyst, a base (such as potassium carbonate), and a solvent (like toluene or ethanol) to facilitate the coupling of the aryl halide with the boronic acid .
Industrial Production Methods
Industrial production of boronic acids often involves large-scale Suzuki-Miyaura cross-coupling reactions due to their efficiency and high yield. The reaction conditions are optimized to ensure scalability, including the use of robust palladium catalysts and efficient purification techniques to isolate the desired boronic acid product .
Analyse Des Réactions Chimiques
Types of Reactions
(3-(tert-Butyl)-5-(pyridin-4-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: Reduction reactions can convert the boronic acid to the corresponding borane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Palladium catalysts, bases (e.g., potassium carbonate), and solvents (e.g., toluene) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phenols
Reduction: Boranes
Substitution: Biaryl compounds
Applications De Recherche Scientifique
(3-(tert-Butyl)-5-(pyridin-4-yl)phenyl)boronic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: Boronic acids are explored for their potential as enzyme inhibitors.
Medicine: They are investigated for their role in drug development, particularly in cancer therapy.
Industry: Used in the development of materials with unique properties, such as polymers and sensors.
Mécanisme D'action
The mechanism of action of (3-(tert-Butyl)-5-(pyridin-4-yl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in enzyme inhibition, where it can bind to active sites and inhibit enzyme activity. The molecular targets often include enzymes with serine or threonine residues in their active sites.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenylboronic acid
- 4-Pyridylboronic acid
- tert-Butylboronic acid
Uniqueness
(3-(tert-Butyl)-5-(pyridin-4-yl)phenyl)boronic acid is unique due to the combination of the tert-butyl group and the pyridinyl group, which confer specific steric and electronic properties. These properties can influence its reactivity and binding affinity in various applications, making it distinct from other boronic acids.
Propriétés
Formule moléculaire |
C15H18BNO2 |
|---|---|
Poids moléculaire |
255.12 g/mol |
Nom IUPAC |
(3-tert-butyl-5-pyridin-4-ylphenyl)boronic acid |
InChI |
InChI=1S/C15H18BNO2/c1-15(2,3)13-8-12(9-14(10-13)16(18)19)11-4-6-17-7-5-11/h4-10,18-19H,1-3H3 |
Clé InChI |
CSTDWPJHQAFKHR-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC(=C1)C(C)(C)C)C2=CC=NC=C2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[(3R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-(2-carboxylatophenyl)-4,4-difluoro-3-hydroxyoxolan-2-yl]-hydroxymethyl]benzoate](/img/structure/B14075005.png)


![dimethyl (1R,2S,9S,11S,13R,15S,19S)-18-acetyloxy-2,9,23-trihydroxy-11,15-dimethyl-16-(2-methylbut-2-enoyloxy)-4,6,12,21,25-pentaoxaoctacyclo[11.10.2.13,10.115,19.01,14.02,11.05,9.022,26]heptacos-7-ene-13,19-dicarboxylate](/img/structure/B14075021.png)
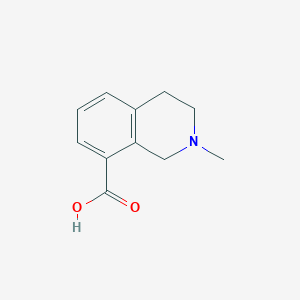
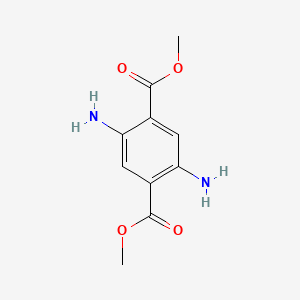
![Bicyclo[4.2.0]octa-3,5-dien-7-one](/img/structure/B14075041.png)
